1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Description

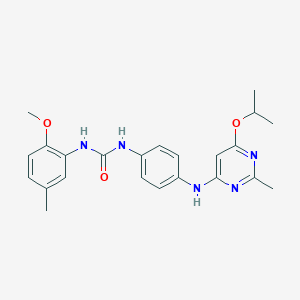

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic urea derivative characterized by a pyrimidine-aryl backbone and substituted phenyl groups. The compound features a pyrimidin-4-ylamino moiety attached to a phenyl ring at the 1-position of the urea group, with isopropoxy and methyl substituents on the pyrimidine ring. The 3-position of the urea is linked to a 2-methoxy-5-methylphenyl group, introducing steric bulk and electron-donating substituents. Urea derivatives are widely explored in medicinal chemistry for their ability to engage in hydrogen bonding and act as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-14(2)31-22-13-21(24-16(4)25-22)26-17-7-9-18(10-8-17)27-23(29)28-19-12-15(3)6-11-20(19)30-5/h6-14H,1-5H3,(H,24,25,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYIQNOXCLDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and an amine, followed by cyclization.

Substitution Reactions: The isopropoxy and methyl groups are introduced via nucleophilic substitution reactions.

Coupling Reactions: The pyrimidine derivative is then coupled with an aniline derivative through a palladium-catalyzed cross-coupling reaction.

Urea Formation: Finally, the urea linkage is formed by reacting the amine with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

- Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine ring (vs.

- Lipophilicity : The isopropoxy group in the target compound increases lipophilicity compared to methoxy or hydroxymethyl substituents in other derivatives (e.g., ), which could enhance membrane permeability but reduce aqueous solubility.

- Electron-Withdrawing Groups : Chloro and trifluoromethoxy substituents in patent compounds (e.g., ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, whereas the target compound’s methyl and methoxy groups prioritize steric effects over electronic modulation.

Pharmacokinetic and Pharmacodynamic Insights

- Compounds with hydroxymethylphenyl groups (e.g., ) exhibit higher solubility but shorter half-lives due to phase II metabolism. The target compound’s methyl and methoxy groups may prolong half-life by reducing oxidative metabolism.

- Halogenated derivatives (e.g., ) often show enhanced potency but carry risks of off-target toxicity, a trade-off absent in the target compound’s non-halogenated structure.

Biological Activity

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea, also referred to as EVT-2523224, is a synthetic compound that has attracted attention for its potential therapeutic applications, particularly in oncology. This compound belongs to a class of 4,6-disubstituted aminopyrimidine derivatives, known for their ability to modulate protein kinases, which are pivotal in various cellular processes including cancer cell signaling pathways.

- Molecular Formula : C22H25N5O3

- Molecular Weight : Approximately 393.46 g/mol

- CAS Number : 946201-54-3

The compound's structure includes a pyrimidine ring, an aromatic amine, and a urea functional group. Its design aims to enhance biological activity and selectivity towards target enzymes, especially those involved in cancer cell proliferation.

The primary mechanism of action of this compound involves the inhibition of specific kinases that play crucial roles in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts phosphorylation processes essential for cancer cell survival and proliferation. This inhibition leads to reduced cell growth and can induce apoptosis in cancerous cells.

Anticancer Properties

This compound has been studied for its potential as an anticancer agent. Research indicates that it may inhibit enzymes involved in cancer cell proliferation, particularly kinases that are critical in various signaling pathways.

Case Studies

- Inhibition of Kinase Activity : In vitro studies have shown that this compound effectively inhibits certain receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. For example, it has demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC) .

- Cell Line Studies : In studies involving human cancer cell lines, treatment with this compound resulted in decreased viability and increased apoptosis compared to control groups. The IC50 values suggest potent activity at nanomolar concentrations against specific cancer types.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| EVT-2523224 | Contains isopropoxy group | Strong kinase inhibitor with potential anticancer effects |

| 1-(4-Aminophenyl)-3-(2-methoxyphenyl)urea | Lacks pyrimidine component | Weaker activity due to simpler structure |

| 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea | Similar structure but different alkoxy group | Moderate kinase inhibition |

This table highlights how slight variations in structure can significantly impact biological activity and selectivity towards target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.